Rizatriptan Benzoate

Beschreibung

Eigenschaften

IUPAC Name |

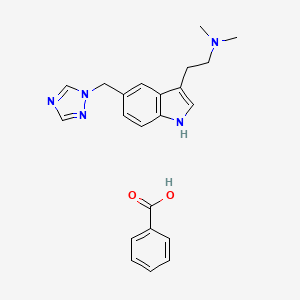

benzoic acid;N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRXYLQNJJVCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162937 | |

| Record name | Rizatriptan benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145202-66-0 | |

| Record name | 1H-Indole-3-ethanamine, N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-, benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145202-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rizatriptan benzoate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145202660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rizatriptan benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIZATRIPTAN BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR978S7QHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological profile and receptor binding affinity of Rizatriptan benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan benzoate is a potent and selective serotonin 5-HT1B/1D receptor agonist belonging to the triptan class of drugs.[1][2][3] It is widely prescribed for the acute treatment of migraine headaches, with or without aura.[4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its receptor binding affinity, mechanism of action, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and drug development efforts.

Pharmacological Profile

Mechanism of Action

Rizatriptan exerts its therapeutic effects through a multi-faceted mechanism primarily mediated by its agonist activity at 5-HT1B and 5-HT1D receptors.[1] Current understanding suggests three key pharmacological actions contribute to its anti-migraine efficacy:

-

Cranial Vasoconstriction: Rizatriptan selectively constricts dilated intracranial extracerebral blood vessels by acting on 5-HT1B receptors located on the smooth muscle of these vessels.

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP). CGRP is a potent vasodilator and is implicated in the pain and inflammation associated with migraine.

-

Inhibition of Nociceptive Neurotransmission: Rizatriptan is believed to reduce the transmission of pain signals within the trigeminal pain pathway in the brainstem.

Receptor Binding Affinity

Rizatriptan demonstrates high affinity and selectivity for 5-HT1B and 5-HT1D receptors. It has a weak affinity for other 5-HT1 receptor subtypes and negligible activity at 5-HT2, 5-HT3, adrenergic (α and β), dopaminergic, histaminergic, muscarinic, and benzodiazepine receptors.

| Receptor Subtype | Binding Affinity (IC50/Ki) |

| 5-HT1D | IC50 = 41 nM |

| 5-HT1B | High Affinity (Specific Ki value not available in the provided search results) |

| 5-HT1A | Weak Affinity |

| 5-HT1E | Weak Affinity |

| 5-HT1F | Weak Affinity |

| 5-HT7 | Weak Affinity |

Table 1: Receptor Binding Affinity of Rizatriptan

Pharmacokinetics

| Parameter | Value |

| Bioavailability | ~45% |

| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours |

| Protein Binding | ~14% |

| Metabolism | Primarily by monoamine oxidase A (MAO-A) to an inactive indole acetic acid metabolite. |

| Elimination Half-life | 2 - 3 hours |

Table 2: Pharmacokinetic Properties of Rizatriptan

Experimental Protocols

Radioligand Binding Assay for 5-HT1B/1D Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of Rizatriptan for 5-HT1B/1D receptors.

1. Membrane Preparation:

- Source: Cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells), or tissue homogenates known to express these receptors (e.g., bovine caudate nucleus).

- Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

2. Binding Assay:

- Radioligand: A suitable radiolabeled ligand with high affinity for 5-HT1B/1D receptors (e.g., [3H]-GR125743 or [3H]-Serotonin).

- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 10 mM MgCl2) and other additives to reduce non-specific binding.

- In a 96-well plate, combine:

- A fixed concentration of the radioligand (typically at or below its Kd value).

- A range of concentrations of unlabeled this compound.

- The prepared cell membranes.

- For determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).

- Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

- Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).

- Wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the Rizatriptan concentration.

- Determine the IC50 (the concentration of Rizatriptan that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Functional Assay

This assay measures the functional activity of Rizatriptan by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins upon receptor activation.

1. Membrane Preparation:

- Prepare cell membranes expressing 5-HT1B/1D receptors as described in the radioligand binding assay protocol.

2. GTPγS Binding Assay:

- Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.

- In a 96-well plate, combine:

- The prepared cell membranes.

- A range of concentrations of this compound.

- Pre-incubate for a short period (e.g., 15 minutes) at 30°C.

- Initiate the reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.

- Incubate for 60 minutes at 30°C to allow for [35S]GTPγS binding.

- Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

3. Separation and Detection:

- Terminate the reaction and separate bound from free [35S]GTPγS by rapid vacuum filtration through glass fiber filters.

- Wash the filters with ice-cold wash buffer.

- Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

- Calculate the agonist-stimulated increase in [35S]GTPγS binding above basal levels.

- Plot the stimulated binding against the logarithm of the Rizatriptan concentration.

- Determine the EC50 (the concentration of Rizatriptan that produces 50% of the maximal response) and the Emax (the maximum stimulation) using non-linear regression analysis.

Visualizations

Caption: 5-HT1B/1D Receptor Signaling Pathway Activated by Rizatriptan.

Caption: Workflow for a Radioligand Receptor Binding Assay.

References

An In-depth Technical Guide to the Metabolic Pathways of Rizatriptan Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Rizatriptan benzoate, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. This document details the biotransformation of Rizatriptan, the enzymes responsible for its metabolism, and the resulting metabolites. It also includes detailed experimental protocols for the analysis of Rizatriptan and its metabolites, along with quantitative data presented in tabular format for ease of comparison.

Introduction to Rizatriptan Metabolism

Rizatriptan undergoes extensive first-pass metabolism, with approximately 14% of an oral dose excreted unchanged in the urine.[1][2][3][4][5] The primary route of metabolism is oxidative deamination by monoamine oxidase-A (MAO-A). This process leads to the formation of an inactive indole acetic acid metabolite, which is the most abundant metabolite, accounting for about 51% of the dose excreted in urine.

Several minor metabolic pathways also contribute to the biotransformation of Rizatriptan. These include N-demethylation, N-oxidation, and hydroxylation, resulting in the formation of various minor metabolites. One of these minor metabolites, N-monodesmethyl-rizatriptan, is pharmacologically active with a potency similar to the parent compound. However, its plasma concentrations are only about 14% of the parent drug. Other identified minor metabolites, which are considered pharmacologically inactive, include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.

Metabolic Pathways

The metabolic fate of Rizatriptan is primarily dictated by the action of MAO-A. The following diagram illustrates the major and minor metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of Rizatriptan.

Table 1: Pharmacokinetic Parameters of Rizatriptan and its Major Metabolite

| Parameter | Rizatriptan | Indole Acetic Acid Metabolite | N-Monodesmethyl-Rizatriptan |

| Bioavailability | ~45% | - | - |

| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours | - | - |

| Plasma Half-life (t1/2) | 2 - 3 hours | - | Similar to parent compound |

| Plasma Protein Binding | 14% | - | - |

| Volume of Distribution (Vd) | 110 L (females), 140 L (males) | - | - |

| Renal Clearance (CLr) | ~350-400 mL/min | - | - |

| Total Plasma Clearance (CL) | ~1000 mL/min | - | - |

| Plasma Concentration relative to Parent | - | - | ~14% |

Table 2: Urinary Excretion of Rizatriptan and its Metabolites Following a 10 mg Oral Dose

| Compound | Percentage of Dose in Urine |

| Unchanged Rizatriptan | ~14% |

| Indole Acetic Acid Metabolite | ~51% |

| Rizatriptan-N(10)-oxide | ~2% |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Rizatriptan metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a general guideline for assessing the metabolic stability of Rizatriptan in human liver microsomes.

Objective: To determine the rate of disappearance of Rizatriptan when incubated with human liver microsomes.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)

-

Incubator/shaker set to 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl2, and human liver microsomes. The final protein concentration should be optimized, typically in the range of 0.2-0.5 mg/mL.

-

Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add Rizatriptan to the pre-incubated mixture to achieve the desired final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes) containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of Rizatriptan at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining Rizatriptan against time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Quantification of Rizatriptan and Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of Rizatriptan and its metabolites in human plasma.

Objective: To accurately and precisely measure the concentrations of Rizatriptan and its metabolites in human plasma samples.

Materials:

-

Human plasma samples

-

Rizatriptan and metabolite reference standards

-

Internal standard (e.g., a stable isotope-labeled analog of Rizatriptan)

-

Acetonitrile

-

Formic acid or ammonium acetate (mobile phase modifiers)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample (to which the internal standard has been added) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute Rizatriptan and its metabolites with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a suitable C18 or similar reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve baseline separation of all analytes.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) for each analyte and the internal standard.

-

Use Multiple Reaction Monitoring (MRM) mode for quantification. Select specific precursor-to-product ion transitions for each analyte to ensure selectivity and sensitivity.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of the reference standards into blank plasma and processing them alongside the unknown samples.

-

Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

-

Method Validation:

-

Validate the method according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, accuracy, precision, recovery, matrix effect, and stability.

-

Conclusion

The metabolism of this compound is well-characterized, with oxidative deamination by MAO-A being the principal metabolic pathway. The resulting indole acetic acid metabolite is pharmacologically inactive and represents the major route of elimination. While several minor metabolites are formed, only N-monodesmethyl-rizatriptan exhibits pharmacological activity comparable to the parent drug, though its contribution to the overall clinical effect is limited by its low plasma concentrations. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Rizatriptan metabolism and for the bioanalysis of the parent drug and its metabolites in various biological matrices. This comprehensive understanding is crucial for drug development, clinical pharmacology studies, and the assessment of potential drug-drug interactions.

References

- 1. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. oyc.co.jp [oyc.co.jp]

- 4. Determination of rizatriptan in human plasma by liquid chromatographic-eletrospray tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Preliminary Solubility and Stability of Rizatriptan Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary solubility and stability characteristics of Rizatriptan benzoate, a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine headaches.[1][2][3] Understanding these fundamental physicochemical properties is critical for the successful formulation, development, and manufacturing of robust dosage forms.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent bioavailability. This compound is a white to off-white crystalline powder.[4] It is the monobenzoate salt of N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine.[5] While it is described as freely soluble in water, its solubility is pH-dependent and also varies across different organic solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in various aqueous and organic media. The data compiled from multiple sources is presented below for comparative analysis.

| Solvent/Medium | pH | Temperature | Solubility (mg/mL) |

| Distilled Water | Not Specified | 37°C | > 50 |

| Water | Not Specified | Not Specified | ≥ 5 |

| 0.1N Hydrochloric Acid (HCl) | ~1.2 | 37°C | 36.3 |

| Acetate Buffer | 4.5 | 37°C | > 50 |

| Acetate Buffer | 4.5 | Not Specified | 89.68 |

| Phosphate Buffer | 6.8 | 37°C | > 50 |

| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 5 |

| Ethanol | Not Applicable | Not Specified | ~ 1 |

| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | ~ 20 |

| Dimethyl Formamide (DMF) | Not Applicable | Not Specified | ~ 15 |

| Methanol | Not Applicable | Not Specified | Sparingly Soluble |

Data compiled from sources.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., distilled water, phosphate buffer pH 6.8)

-

Glass vials with screw caps

-

Shaking incubator or water bath with agitation

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Agitation should be continuous and vigorous.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid material.

-

Allow the vials to stand to let the excess solid settle. For finer suspensions, centrifuge the samples to facilitate the separation of solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV spectrophotometry at its λmax (approx. 226 nm) or HPLC.

-

Calculate the original solubility in mg/mL based on the measured concentration and the dilution factor.

Stability Profile

Stability testing is essential for identifying degradation pathways and determining appropriate storage conditions and shelf-life. Forced degradation studies, or stress testing, are performed under more extreme conditions than accelerated stability testing to understand the drug's intrinsic stability.

Forced Degradation Study Data

This compound demonstrates varying stability under different stress conditions. It is notably susceptible to degradation in acidic, basic, and oxidative environments, while showing greater stability against thermal and photolytic stress.

| Stress Condition | Reagent/Parameters | Exposure Time & Temp | Degradation/Recovery |

| Acid Hydrolysis | 2N HCl | 8 hours at 90°C | 48.82% Recovery |

| 0.5 N HCl | Not Specified | Mild Degradation | |

| 2 M HCl | 1 hour at 80°C | Mild Degradation | |

| Base Hydrolysis | 2N NaOH | 8 hours at 90°C | 13.86% Recovery |

| 0.1 N NaOH | Not Specified | Mild Degradation | |

| 0.2 M NaOH | 0.5 hours at 60°C | 16.96% Degradation | |

| Oxidation | 3% H₂O₂ | 1 hour at Room Temp | 9.27% Recovery |

| 3% H₂O₂ | 2 hours at 60°C | Considerable Degradation | |

| Thermal | Heat | Not Specified | Stable |

| Dry Heat | 30 days at 50°C | Stable | |

| Photolytic | UV/Light | Not Specified | Stable |

| Humidity | Wet Heat | 3 months at 50°C, 75% RH | Stable |

Data compiled from sources. Note: "Recovery %" indicates the amount of intact drug remaining, while "Degradation %" indicates the amount of drug that has degraded.

Experimental Protocols: Forced Degradation Studies

The following protocols outline the typical procedures for subjecting this compound to various stress conditions as recommended by the International Conference on Harmonisation (ICH).

Objective: To induce degradation of this compound to identify potential degradants and establish the stability-indicating nature of analytical methods.

General Stock Solution: A stock solution of this compound (e.g., 1 mg/mL in methanol) is often prepared as the starting material for subsequent stress conditions.

1. Acid-Induced Degradation:

-

A specific volume of the drug stock solution is mixed with an equal volume of an acidic solution (e.g., 2 M HCl).

-

The solution is refluxed at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 1 hour).

-

After the stress period, the solution is cooled to room temperature.

-

The solution is neutralized with a suitable base (e.g., 2 M NaOH) to halt the reaction.

-

The final volume is adjusted with a suitable diluent, and the sample is analyzed.

2. Base-Induced Degradation:

-

A specific volume of the drug stock solution is mixed with an equal volume of a basic solution (e.g., 0.2 M NaOH).

-

The solution is refluxed at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

-

After stressing, the solution is cooled to room temperature.

-

The solution is neutralized with a suitable acid (e.g., 0.2 M HCl).

-

The final volume is made up with a diluent for analysis.

3. Oxidative Degradation:

-

A specific volume of the drug stock solution is mixed with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

The mixture is kept at room temperature or refluxed at an elevated temperature (e.g., 60°C) for a set time (e.g., 2 hours).

-

The final solution is diluted as necessary for analysis.

4. Thermal (Dry Heat) and Photochemical Degradation:

-

Thermal: A sample of solid this compound powder is placed in an oven at a high temperature (e.g., 50°C) for an extended period (e.g., 30 days).

-

Photochemical: A solution of the drug is exposed to direct sunlight or a photostability chamber for a specified duration.

-

After exposure, the samples are dissolved or diluted appropriately and analyzed.

Conclusion

This guide summarizes the essential preliminary solubility and stability data for this compound. The compound exhibits pH-dependent solubility, with higher solubility in acidic to neutral aqueous media and varying solubility in common organic solvents. Stability studies indicate that this compound is susceptible to degradation via hydrolysis (both acidic and basic) and oxidation, while remaining relatively stable under thermal and photolytic stress. These findings are foundational for drug development professionals, guiding the selection of appropriate solvents, excipients, and storage conditions to ensure the development of a safe, effective, and stable pharmaceutical product.

References

- 1. biomedres.us [biomedres.us]

- 2. biomedres.us [biomedres.us]

- 3. Development and validation of a specific stability indicating high performance liquid chromatographic method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Effects of Rizatriptan Benzoate on the Trigeminal Nerve

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the pharmacological effects of Rizatriptan benzoate on the trigeminal nerve, a key player in the pathophysiology of migraine. Rizatriptan, a member of the triptan class of drugs, is a selective serotonin 5-HT1B/1D receptor agonist designed for the acute treatment of migraine headaches. Its therapeutic efficacy is largely attributed to its multifaceted actions on the trigeminovascular system.

Core Mechanism of Action

Rizatriptan's primary mechanism of action involves its high-affinity binding to and activation of 5-HT1B and 5-HT1D receptors.[1][2][3] These receptors are strategically located on intracranial blood vessels and sensory nerves of the trigeminal system.[1][3] The activation of these receptors leads to a cascade of events that collectively ameliorate migraine symptoms. This includes the constriction of dilated cranial vessels, the inhibition of pro-inflammatory neuropeptide release, and the suppression of pain signal transmission within the trigeminal nerve pathways.

The therapeutic activity of rizatriptan is attributed to its agonist effects at 5-HT1B/1D receptors on intracranial blood vessels and perivascular trigeminal sensory nerves.

Effects on Neuropeptide Release

A cornerstone of Rizatriptan's action on the trigeminal nerve is its ability to inhibit the release of vasoactive and pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). Elevated levels of CGRP are observed during migraine attacks and contribute to the vasodilation and neurogenic inflammation characteristic of this condition.

Rizatriptan, by activating presynaptic 5-HT1D receptors on trigeminal nerve endings, effectively suppresses the release of CGRP. This action helps to mitigate the inflammatory cascade and alleviate migraine-associated symptoms such as nausea, photophobia, and phonophobia. Studies have shown that administration of Rizatriptan during a migraine attack leads to a significant decrease in plasma CGRP levels, which correlates with the subsidence of the headache.

Quantitative Data on CGRP Inhibition

| Study Type | Model | Treatment | Outcome | Reference |

| Clinical Study | 45 patients with migraine | Rizatriptan | Significant decrease in plasma CGRP levels 2 hours post-administration, associated with migraine relief. | |

| In vitro study | Cultured rat trigeminal ganglia neurons | Rizatriptan | Repressed KCl-stimulated CGRP secretion. Did not suppress proton-mediated CGRP release. | |

| In vivo animal study | Anesthetized guinea-pigs | Rizatriptan (100 µg/kg) | Blocked neurogenic dural vasodilation mediated by CGRP release. |

Impact on Trigeminal Nerve Activity and Nociceptive Transmission

Beyond its effects on neuropeptide release, Rizatriptan also modulates the electrical activity of the trigeminal nerve, thereby inhibiting the transmission of pain signals. The trigeminal nerve conveys nociceptive information from the meninges and cranial blood vessels to the trigeminal nucleus caudalis in the brainstem, a key relay center for migraine pain. Rizatriptan's activation of 5-HT1D receptors on both peripheral and central terminals of trigeminal neurons is thought to suppress this neuronal activity. This central antinociceptive effect contributes significantly to its pain-relieving properties.

Experimental Protocols

A variety of experimental models have been employed to elucidate the effects of Rizatriptan on the trigeminal nerve.

In Vivo Models

-

Electrical Stimulation of the Trigeminal Ganglion: This model is used to induce neurogenic dural vasodilation and plasma protein extravasation, mimicking aspects of migraine.

-

Protocol: Anesthetized animals (e.g., rats, guinea pigs) are prepared for intravital microscopy of the dura mater. A bipolar stimulating electrode is stereotactically placed on the trigeminal ganglion. Electrical stimulation is applied to evoke vasodilation of dural blood vessels, which is measured using a video dimension analyzer. Rizatriptan is administered intravenously to assess its ability to inhibit this vasodilation.

-

-

Nitroglycerin (NTG)-Induced Migraine Model: Systemic administration of NTG in rats is used to model migraine-like pain behaviors and changes in neuropeptide expression.

-

Protocol: Rats are administered NTG to induce a state of hyperalgesia. This compound is given via intragastric perfusion. The effects on pain behavior can be assessed, and brain tissue (e.g., midbrain) is collected for analysis of gene expression (e.g., proenkephalin, substance P) using real-time quantitative polymerase chain reaction (RT-qPCR).

-

In Vitro Models

-

Cultured Trigeminal Ganglia Neurons: This model allows for the direct study of neuropeptide release from trigeminal neurons.

-

Protocol: Trigeminal ganglia are dissected from neonatal rats and cultured. To stimulate CGRP release, neurons are exposed to a high concentration of potassium chloride (KCl) or a low pH (protons). Rizatriptan is added to the culture medium to determine its effect on both basal and stimulated CGRP release. CGRP levels in the supernatant are quantified using a radioimmunoassay (RIA).

-

Conclusion

This compound exerts its potent anti-migraine effects through a multi-pronged attack on the trigeminovascular system. By acting as a selective 5-HT1B/1D receptor agonist, it not only reverses the painful vasodilation of cranial arteries but also directly modulates the activity of the trigeminal nerve. Its ability to inhibit the release of CGRP and suppress nociceptive transmission at both peripheral and central sites underscores its efficacy as a first-line treatment for acute migraine. The experimental models detailed herein provide a robust framework for the continued investigation of triptans and the development of novel therapeutics targeting the trigeminal system.

References

Rizatriptan Benzoate's Action on Cerebral Blood Vessels: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the fundamental principles governing the action of Rizatriptan benzoate on cerebral blood vessels. Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, receptor binding profiles, and key experimental findings related to this widely prescribed anti-migraine agent.

Core Mechanism of Action

This compound is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1][2] Its therapeutic efficacy in the acute treatment of migraine is primarily attributed to a multi-faceted mechanism targeting the pathophysiology of migraine attacks. The prevailing theory suggests that migraine pain is associated with the dilation of intracranial extracerebral blood vessels and the release of vasoactive neuropeptides from trigeminal nerve endings.[1]

Rizatriptan addresses these pathological events through three principal actions:

-

Cranial Vasoconstriction: By binding to 5-HT1B receptors on the smooth muscle cells of intracranial arteries, Rizatriptan induces vasoconstriction, counteracting the painful vasodilation that occurs during a migraine attack.[1]

-

Inhibition of Neuropeptide Release: Rizatriptan activates 5-HT1D receptors located on the presynaptic terminals of the trigeminal nerve.[1] This activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and Neurokinin A.

-

Inhibition of Nociceptive Neurotransmission: Rizatriptan is also thought to attenuate the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem, further contributing to its analgesic effect.

Quantitative Data: Receptor Binding Affinity and Vasoconstrictor Potency

The selectivity of Rizatriptan for the 5-HT1B/1D receptors is a cornerstone of its therapeutic profile. The following tables summarize key quantitative data regarding its binding affinities and functional potency.

Table 1: Binding Affinity (pKi) of Rizatriptan for Human Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | pKi Value | Reference |

| 5-HT1B | 8.6 | |

| 5-HT1D | 8.8 | |

| 5-HT1A | 6.4 | |

| 5-HT1E | <5.0 | |

| 5-HT1F | 7.0 | |

| 5-HT2A | <5.0 | |

| 5-HT7 | 6.1 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Vasoconstrictor Potency (EC50) of Rizatriptan in Human Arteries

| Artery Type | EC50 (nM) | Reference |

| Middle Meningeal Artery | 90 | |

| Coronary Artery | 1000 |

Note: EC50 is the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates a higher potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1B/1D Receptors

Objective: To determine the binding affinity (Ki) of Rizatriptan for human 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes from a cell line stably expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand: [3H]Sumatriptan (specific activity ~50-80 Ci/mmol).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well microplates.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of Rizatriptan in the assay buffer.

-

In a 96-well microplate, add in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled serotonin (10 µM, for non-specific binding) or 50 µL of Rizatriptan dilution.

-

50 µL of [3H]Sumatriptan (final concentration ~2-5 nM).

-

100 µL of the cell membrane preparation (protein concentration adjusted to ensure <10% of the radioligand is bound).

-

-

Incubate the plates at 37°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of Rizatriptan that inhibits 50% of the specific binding of [3H]Sumatriptan) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Vasoconstriction Assay of Human Middle Meningeal Artery

Objective: To determine the vasoconstrictor potency (EC50) of Rizatriptan on human middle meningeal arteries.

Materials:

-

Human middle meningeal artery segments obtained from surgical resections.

-

Wire myograph system.

-

Physiological Salt Solution (PSS) containing (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11.1, and EDTA 0.026.

-

High Potassium Solution (K-PSS) for viability testing (as PSS with equimolar substitution of NaCl with KCl).

-

This compound stock solution.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Dissect the middle meningeal artery into 2-3 mm long rings in ice-cold PSS.

-

Mount the arterial rings on the two stainless steel wires of the wire myograph in a chamber filled with PSS, maintained at 37°C and continuously gassed with carbogen.

-

Allow the vessels to equilibrate for at least 60 minutes under a resting tension of 2-4 mN.

-

Assess the viability of the arterial rings by contracting them with K-PSS.

-

After washing and returning to baseline tension, construct a cumulative concentration-response curve for Rizatriptan by adding the drug in increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath.

-

Record the isometric tension developed at each concentration.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by K-PSS. Plot the percentage of contraction against the logarithm of the Rizatriptan concentration to generate a concentration-response curve. Determine the EC50 value using non-linear regression analysis.

Transcranial Doppler (TCD) Measurement of Cerebral Blood Flow Velocity

Objective: To assess the effect of Rizatriptan on cerebral blood flow velocity in the middle cerebral artery (MCA).

Materials:

-

Transcranial Doppler ultrasound system with a 2 MHz pulsed-wave transducer.

-

This compound (oral formulation).

Procedure:

-

The subject rests in a supine position in a quiet, dimly lit room for at least 15 minutes before the first measurement.

-

Identify the middle cerebral artery (MCA) through the temporal window using the TCD probe.

-

Obtain baseline measurements of the time-averaged mean flow velocity (TAMV), peak systolic velocity (PSV), and end-diastolic velocity (EDV) from the MCA at a depth of 45-60 mm. Record the pulsatility index (PI = (PSV-EDV)/TAMV).

-

Administer a single oral dose of this compound (e.g., 10 mg).

-

Repeat the TCD measurements of the MCA at regular intervals post-dosing (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Compare the post-dose TCD parameters to the baseline values to determine any significant changes in cerebral blood flow velocity.

Conclusion

This compound exerts its anti-migraine effect through a targeted and potent agonism at 5-HT1B and 5-HT1D receptors. This leads to the selective vasoconstriction of painfully dilated intracranial blood vessels and the inhibition of vasoactive neuropeptide release from trigeminal nerve endings. The quantitative data and experimental findings presented in this guide underscore the pharmacological basis for its clinical efficacy and favorable safety profile with respect to cardiovascular effects. The detailed protocols provided herein offer a framework for the continued investigation of triptans and the development of novel anti-migraine therapies.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Rizatriptan Benzoate

Abstract

This application note describes a validated, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Rizatriptan benzoate in the presence of its degradation products. The method is crucial for assessing the stability of this compound in bulk drug and pharmaceutical formulations, as mandated by ICH guidelines. The developed isocratic reverse-phase HPLC method utilizes a C18 column with UV detection, providing a rapid and accurate analytical solution. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic stress conditions, demonstrating the method's specificity and ability to separate the active pharmaceutical ingredient (API) from all potential degradation products. The method was validated in accordance with ICH guidelines for linearity, accuracy, precision, specificity, and robustness, confirming its suitability for routine quality control and stability testing.

Introduction

This compound is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches.[1][2] The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), require the implementation of validated stability-indicating analytical methods to monitor the quantitative value of the drug substance and its degradation products.[3][4] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

This application note presents a detailed protocol for a stability-indicating HPLC method for this compound. The method was developed and validated based on the principles outlined in ICH guidelines Q1A(R2) and Q2(R1). Forced degradation studies were performed to demonstrate the method's ability to separate this compound from its degradation products, thus proving its specificity.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Orthophosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Hydrochloric Acid (37%, AR Grade)

-

Sodium Hydroxide (AR Grade)

-

Hydrogen Peroxide (30%, AR Grade)

-

High Purity Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Perfectsil or equivalent) |

| Mobile Phase | 0.01 M Phosphate Buffer (pH 5.0, adjusted with orthophosphoric acid) : Methanol (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 15 minutes |

Preparation of Solutions

-

Phosphate Buffer (0.01 M, pH 5.0): Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of high-purity water. Adjust the pH to 5.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

-

Mobile Phase: Mix the prepared phosphate buffer and methanol in the ratio of 80:20 (v/v). Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of mobile phase.

-

Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity of the method.

-

Acid Hydrolysis: To 10 mL of the standard stock solution, add 10 mL of 0.5 N HCl and reflux for 4 hours at 80°C. Cool the solution and neutralize with 0.5 N NaOH. Dilute to 100 mL with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

-

Alkaline Hydrolysis: To 10 mL of the standard stock solution, add 10 mL of 0.1 N NaOH and reflux for 2 hours at 80°C. Cool the solution and neutralize with 0.1 N HCl. Dilute to 100 mL with the mobile phase.

-

Oxidative Degradation: To 10 mL of the standard stock solution, add 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute to 100 mL with the mobile phase.

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at 60°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours in a photostability chamber. After exposure, prepare a 100 µg/mL solution in the mobile phase.

Results and Discussion

The developed HPLC method successfully separated this compound from its degradation products. The retention time for this compound was found to be approximately 5.2 minutes. The chromatograms of the stressed samples showed significant degradation in acidic, alkaline, and oxidative conditions, while the drug was relatively stable under thermal and photolytic stress.

Summary of Forced Degradation Studies

The results of the forced degradation studies are summarized in Table 2.

Table 2: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Observations |

| Acid Hydrolysis (0.5 N HCl, 80°C, 4h) | ~48% | Major degradation peak observed at a lower retention time. |

| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 2h) | ~14% | One major and several minor degradation peaks observed. |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | ~9% | A distinct degradation peak was well-resolved from the parent drug peak. |

| Thermal Degradation (60°C, 48h) | < 2% | No significant degradation observed. |

| Photolytic Degradation (UV, 24h) | < 2% | No significant degradation observed. |

Method Validation

The method was validated as per ICH guidelines for the following parameters:

Table 3: Summary of Method Validation Parameters

| Parameter | Results |

| Linearity | The method was linear over the concentration range of 10-150 µg/mL with a correlation coefficient (r²) of > 0.999. |

| Accuracy (% Recovery) | The mean recovery was found to be in the range of 98-102%. |

| Precision (% RSD) | The % RSD for intraday and interday precision was less than 2.0%. |

| Limit of Detection (LOD) | 0.016 µg/mL |

| Limit of Quantitation (LOQ) | 0.0528 µg/mL |

| Robustness | The method was found to be robust with respect to small, deliberate variations in mobile phase composition (±2% organic), pH (±0.2 units), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptable limits. |

| Specificity | The peak purity analysis of the this compound peak in the presence of its degradation products and placebo confirmed that there was no interference, indicating the specificity of the method. |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Degradation pathways of this compound under stress conditions.

Conclusion

A simple, specific, accurate, and precise stability-indicating HPLC method has been developed and validated for the determination of this compound in the presence of its degradation products. The method is suitable for routine quality control analysis and for the assessment of the stability of this compound in bulk and pharmaceutical dosage forms. The forced degradation studies confirmed that the method is specific and can effectively separate the parent drug from its degradation products. The validation results demonstrate that the method is reliable and meets the requirements of the ICH guidelines.

References

Application Notes: A Validated UV Spectrophotometric Method for the Estimation of Rizatriptan Benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rizatriptan benzoate is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches.[1][2][3][4] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. This document outlines a simple, rapid, and validated UV-Visible spectrophotometric method for the estimation of this compound. The method is based on the measurement of absorbance of this compound in the UV region and has been validated in accordance with ICH guidelines.

Principle

The method involves the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax). The concentration of the drug is then determined from the calibration curve. Different solvents can be employed, with the λmax varying accordingly. Common solvents include methanol, 0.1 N Hydrochloric acid, 0.1 N Sodium Hydroxide, and distilled water.[5]

Data Presentation

The following tables summarize the quantitative data from various validated UV spectrophotometric methods for the estimation of this compound.

Table 1: Spectrophotometric Method Parameters for this compound Estimation

| Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Methanol | 278 | 10-80 | 0.9997 | |

| Methanol | 229 | Not Specified | Not Specified | |

| Methanol | 282.9 | 5-30 | Not Specified | |

| 0.1 N HCl | 225 | 1-10 | 0.999 | |

| 0.1 N NaOH | 280 | 0.5-80 | 0.999 | |

| 0.1 N NaOH | 227 and 281 | 0.5-20 and 0.5-80 | 0.9997 and 0.9991 | |

| Distilled Water | 225 | 2-10 | 0.996 | |

| Acetonitrile: Water (1:1) | 224 | 2-12 | 0.9994 | |

| Methanol: Water (1:1) | 224 | 2-12 | 0.9994 | |

| Water | 224 | 2-12 | 0.9992 |

Table 2: Summary of Validation Parameters

| Parameter | Reported Values | Reference |

| Accuracy (% Recovery) | 98.65% - 100.7% | |

| 100.01 ± 0.075 | ||

| 99.7169 ± 0.7532% | ||

| 101.02 ± 0.952 - 103.423 ± 0.921 | ||

| 97.104 ± 0.094 - 100.035 ± 0.193 | ||

| Precision (% RSD) | < 2% | |

| Limit of Detection (LOD) | 0.31 µg/mL (in 0.1 N HCl) | |

| Limit of Quantification (LOQ) | 0.94 µg/mL (in 0.1 N HCl) |

Experimental Protocols

Materials and Reagents

-

This compound pure drug (API)

-

Methanol (AR Grade)

-

Hydrochloric Acid (AR Grade)

-

Sodium Hydroxide (AR Grade)

-

Distilled Water

-

This compound tablets (commercial formulation)

-

UV-Visible Spectrophotometer (Double Beam) with 1 cm quartz cuvettes

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

Sonicator

Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 100 mg of this compound pure drug.

-

Transfer the weighed drug into a 100 mL volumetric flask.

-

Add approximately 50 mL of the chosen solvent (e.g., methanol or distilled water) and sonicate for 10-15 minutes to dissolve the drug completely.

-

Make up the volume to 100 mL with the same solvent.

Protocol 2: Preparation of Working Standard Solutions and Calibration Curve

-

From the standard stock solution (1000 µg/mL), prepare a series of dilutions to obtain concentrations within the desired linearity range (e.g., 2-10 µg/mL or 10-80 µg/mL).

-

For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and make up the volume with the solvent.

-

Scan each dilution from 200-400 nm in the UV-Visible spectrophotometer against a solvent blank to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of all working standard solutions at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the correlation coefficient (r²) and the regression equation.

Protocol 3: Preparation of Sample Solution (from Tablets)

-

Weigh and powder 20 this compound tablets to get a uniform powder.

-

Accurately weigh a quantity of the tablet powder equivalent to 10 mg of this compound.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add about 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with the solvent.

-

Filter the solution through a Whatman filter paper (No. 41), discarding the first few mL of the filtrate.

-

From the filtered solution, make an appropriate dilution to obtain a concentration within the linearity range of the method. For example, dilute 1 mL of the filtrate to 10 mL to get a theoretical concentration of 10 µg/mL.

Protocol 4: Estimation of this compound in Tablets

-

Measure the absorbance of the final sample solution at the predetermined λmax.

-

Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

-

Calculate the percentage purity or the amount of drug per tablet using the following formula:

% Purity = (Concentration from graph / Theoretical concentration) x 100

Method Validation

The developed method should be validated as per ICH guidelines for the following parameters:

-

Linearity: As determined by the correlation coefficient of the calibration curve.

-

Accuracy: Performed by the standard addition method at different levels (e.g., 80%, 100%, 120%). The percentage recovery should be calculated.

-

Precision: Determined by measuring the absorbance of a fixed concentration of the drug multiple times (intraday and interday) and calculating the %RSD.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

Visualizations

Caption: Experimental workflow for this compound estimation.

Caption: Logical relationship of method development and validation.

References

Protocol for Forced Degradation Studies of Rizatriptan Benzoate Under ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting forced degradation studies of Rizatriptan benzoate, a selective 5-hydroxytryptamine 1B/1D receptor agonist used in the treatment of migraine headaches. The study is designed to be compliant with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which outlines the requirements for stability testing of new drug substances and products. The objective is to understand the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Introduction

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. By subjecting the drug to conditions more severe than accelerated stability testing, potential degradation products can be identified, and the degradation pathways can be established. This information is crucial for developing stable formulations, determining appropriate storage conditions and shelf-life, and for the validation of analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.

This compound has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[1][2][3][4]

Experimental Workflow

The overall workflow for the forced degradation study of this compound is depicted in the following diagram.

Caption: Experimental workflow for the forced degradation study of this compound.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the forced degradation of this compound.[5] Researchers should adapt these conditions as necessary to achieve a target degradation of 5-20% as recommended by ICH guidelines.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent, typically methanol or a mixture of the mobile phase components, at a concentration of approximately 1 mg/mL.

Stress Conditions

3.2.1. Acid Hydrolysis

-

To a suitable volume of the this compound stock solution, add an equal volume of 0.5 N or 2 N hydrochloric acid (HCl).

-

Reflux the solution at 60°C or 90°C for a specified duration (e.g., 8 hours).

-

Withdraw samples at appropriate time intervals.

-

Before analysis, neutralize the samples with an equivalent amount of sodium hydroxide (NaOH) solution.

-

Dilute the neutralized samples to a suitable concentration with the mobile phase.

3.2.2. Base Hydrolysis

-

To a suitable volume of the this compound stock solution, add an equal volume of 0.1 N, 0.2 M, or 2 N sodium hydroxide (NaOH).

-

Reflux the solution at 60°C or 90°C for a specified duration (e.g., 30 minutes to 8 hours).

-

Withdraw samples at appropriate time intervals.

-

Before analysis, neutralize the samples with an equivalent amount of hydrochloric acid (HCl) solution.

-

Dilute the neutralized samples to a suitable concentration with the mobile phase.

3.2.3. Oxidative Degradation

-

To a suitable volume of the this compound stock solution, add an equal volume of 3% or 50% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature or on a water bath at 60°C for a specified duration (e.g., 1 to 5 minutes).

-

Withdraw samples at appropriate time intervals.

-

Dilute the samples to a suitable concentration with the mobile phase for analysis.

3.2.4. Thermal Degradation

-

Expose the solid this compound powder to dry heat in an oven at a temperature of 60°C, 90°C, or 105°C for a specified period (e.g., 30 hours).

-

For solution state thermal stress, reflux the stock solution at a high temperature (e.g., 60°C).

-

At the end of the exposure period, dissolve the solid sample in a suitable solvent and dilute to a known concentration for analysis.

3.2.5. Photolytic Degradation

-

Expose the solid this compound powder and a solution of the drug in a photostability chamber.

-

The exposure should be to a combination of UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours) as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure, prepare solutions of the exposed and control samples for analysis.

Analytical Methodology

A validated stability-indicating HPLC method is essential for the separation and quantification of this compound from its degradation products.

4.1. HPLC Method Parameters (Example)

| Parameter | Specification |

| Column | Agilent Zorbax SB-CN (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Mixture of aqueous potassium dihydrogen orthophosphate (pH 3.4), acetonitrile, and methanol or Acetonitrile: pH 3.4 phosphate buffer (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm or 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison of the drug's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products (RT) | Mass Balance (%) |

| Acid Hydrolysis | 2 N HCl | 8 hours | 90°C | 48.82% | 3.30 min | ~99% |

| Base Hydrolysis | 2 N NaOH | 8 hours | 90°C | 13.86% | - | ~99% |

| Oxidative | 3% H₂O₂ | 1 hour | Room Temp | 9.27% | - | ~99% |

| Thermal (Solid) | - | 30 hours | 105°C | No significant degradation | - | >99% |

| Photolytic | UV & Vis Light | ICH Q1B | - | No significant degradation | - | >99% |

Note: The percentage of degradation and retention times (RT) of degradation products are indicative and may vary depending on the exact experimental conditions and analytical method used.

Degradation Pathway

Under acidic conditions, this compound is known to degrade, with one of the primary degradation products identified as 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine. This suggests the cleavage of the triazole methyl group from the indole ring.

Caption: Proposed degradation pathway of Rizatriptan under acidic stress.

Conclusion

This protocol provides a comprehensive framework for conducting forced degradation studies of this compound in accordance with ICH guidelines. The results from these studies are instrumental in understanding the stability profile of the drug, developing robust formulations, and establishing validated, stability-indicating analytical methods. It is evident that this compound is most susceptible to degradation under acidic, basic, and oxidative stress, while it remains relatively stable to heat and light. Further characterization of degradation products using techniques like mass spectrometry (MS) is recommended to fully elucidate the degradation pathways.

References

Application Notes and Protocols: Formulation and Evaluation of Rizatriptan Benzoate Oral Disintegrating Tablets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan benzoate is a selective 5-hydroxytryptamine1B/1D receptor agonist used for the acute treatment of migraine.[1] Orally disintegrating tablets (ODTs) of this compound are a patient-centric dosage form designed to disintegrate or dissolve rapidly in the saliva without the need for water.[2][3] This offers a significant advantage for migraine sufferers who may experience nausea and difficulty in swallowing, leading to faster onset of action and improved patient compliance.[1][4] The bioavailability of this compound is approximately 45%, which is notably higher than that of sumatriptan.

These application notes provide a comprehensive overview of the formulation and evaluation of this compound ODTs, focusing on the widely used direct compression method. Detailed protocols for key experiments and data presentation are included to guide researchers in the development of robust and effective ODT formulations.

I. Preformulation Studies

Prior to tablet formulation, essential preformulation studies are conducted on the drug and excipients to ensure their suitability and compatibility.

Drug-Excipient Compatibility Studies

Infrared (IR) spectroscopy is a common method to assess the compatibility between this compound and the selected excipients. The IR spectrum of the physical mixture of the drug and excipients is compared with the spectra of the individual components. The absence of new peaks or significant shifts in the characteristic peaks of the drug indicates compatibility.

Powder Blend Characterization

The flow properties of the powder blend are critical for ensuring uniform tablet weight and content. Key parameters evaluated include:

-

Bulk Density and Tapped Density: These measurements help in understanding the packing properties of the powder.

-

Carr's Index and Hausner's Ratio: Calculated from bulk and tapped densities, these indices provide a measure of the powder's flowability and compressibility.

-

Angle of Repose: This is the angle of the conical pile produced when a powder is poured onto a horizontal surface, indicating the frictional forces between the particles.

II. Formulation of this compound ODTs

The direct compression method is a popular and cost-effective technique for manufacturing ODTs. It involves the simple blending of the active pharmaceutical ingredient (API) with excipients, followed by compression.

Key Excipients

The selection of appropriate excipients is crucial for the desired characteristics of ODTs.

-

Superdisintegrants: These are the key components that facilitate rapid disintegration. Common examples include Crospovidone, Sodium Starch Glycolate (SSG), and Croscarmellose Sodium. Natural superdisintegrants like Plantago ovata mucilage have also been explored.

-

Diluents: Directly compressible diluents such as Microcrystalline Cellulose (MCC) and Mannitol are used to increase the bulk of the tablet and enhance mouthfeel.

-

Lubricants and Glidants: Magnesium stearate and talc are commonly used to reduce friction during tablet ejection and improve powder flow.

-

Sweeteners and Flavors: Aspartame and various flavoring agents are incorporated to mask the bitter taste of the drug and improve patient acceptability.

Example Formulations

The following table summarizes different formulations of this compound ODTs prepared by direct compression, highlighting the variation in superdisintegrants.

| Ingredient (mg) | F1 | F2 | F3 | F4 | F5 | F6 |

| This compound | 10 | 10 | 10 | 10 | 10 | 10 |

| Crospovidone | 6 | - | - | 3 | - | - |

| Sodium Starch Glycolate | - | 6 | - | - | 3 | - |

| Croscarmellose Sodium | - | - | 6 | - | - | 3 |

| Microcrystalline Cellulose | 130 | 130 | 130 | 133 | 133 | 133 |

| Mannitol | 3 | 3 | 3 | 3 | 3 | 3 |

| Aspartame | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |

| Magnesium Stearate | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |

| Total Weight (mg) | 150 | 150 | 150 | 150 | 150 | 150 |

This table is a representative example based on common formulation strategies found in the literature.

III. Evaluation of this compound ODTs

Post-compression evaluation is essential to ensure that the tablets meet the required quality standards.

Physicochemical Evaluation

The prepared tablets are subjected to a series of tests to assess their physical properties.

| Parameter | F1 | F2 | F3 | F4 | F5 | F6 |

| Hardness ( kg/cm ²) | 3.1 ± 0.2 | 3.3 ± 0.1 | 3.2 ± 0.3 | 3.0 ± 0.2 | 3.1 ± 0.1 | 3.2 ± 0.2 |

| Friability (%) | < 1 | < 1 | < 1 | < 1 | < 1 | < 1 |

| Weight Variation (mg) | 149 ± 1.5 | 150 ± 1.2 | 151 ± 1.8 | 149 ± 1.6 | 150 ± 1.4 | 150 ± 1.3 |

| Drug Content (%) | 99.5 ± 0.8 | 99.2 ± 1.1 | 98.9 ± 0.9 | 100.1 ± 0.5 | 99.7 ± 0.7 | 99.4 ± 1.0 |

| Wetting Time (s) | 15 ± 2 | 20 ± 3 | 18 ± 2 | 12 ± 1 | 16 ± 2 | 14 ± 1 |

| In-vitro Disintegration Time (s) | 25 ± 3 | 35 ± 4 | 30 ± 3 | 20 ± 2 | 28 ± 3 | 22 ± 2 |

Data are presented as mean ± standard deviation and are representative examples from published studies.

In-vitro Dissolution Studies

The drug release profile of the ODTs is a critical indicator of their performance.

| Time (min) | F1 (%) | F2 (%) | F3 (%) | F4 (%) | F5 (%) | F6 (%) |

| 2 | 45 | 35 | 40 | 55 | 42 | 50 |

| 4 | 70 | 60 | 65 | 80 | 68 | 75 |

| 6 | 85 | 78 | 82 | 95 | 83 | 90 |

| 8 | 98 | 90 | 94 | >99 | 95 | 98 |

| 10 | >99 | 96 | 98 | - | >99 | >99 |

| 12 | - | >99 | >99 | - | - | - |

Cumulative percentage of drug released. Data is illustrative based on typical dissolution profiles.

IV. Experimental Protocols

Protocol for Tablet Hardness Test

-

Place a single tablet diametrically between the two platens of a hardness tester (e.g., Monsanto or Pfizer hardness tester).

-

Apply pressure until the tablet breaks.

-

Record the force required to break the tablet in kilograms per square centimeter ( kg/cm ²).

-

Repeat the test for a minimum of three tablets from each formulation batch and calculate the average hardness.

Protocol for Friability Test

-

Weigh 10 tablets and record the initial weight (W_initial).

-

Place the tablets in a Roche friabilator.

-

Rotate the friabilator at 25 rpm for 4 minutes (100 revolutions).

-

Remove the tablets, de-dust them, and record the final weight (W_final).

-

Calculate the percentage friability using the formula: % Friability = [(W_initial - W_final) / W_initial] x 100

-

The friability should be less than 1%.

Protocol for Wetting Time Determination

-

Place a piece of tissue paper folded twice in a Petri dish containing 6 mL of purified water.

-

Place a tablet on the tissue paper.

-

Record the time required for the water to completely wet the tablet.

-

Perform the test in triplicate for each formulation.

Protocol for In-vitro Disintegration Time

-

Place one tablet in each of the six tubes of the disintegration apparatus basket.

-

Suspend the basket in a beaker containing a suitable dissolution medium (e.g., 6.8 pH phosphate buffer) maintained at 37 ± 2°C.

-

Operate the apparatus and record the time taken for all tablets to disintegrate completely.

Protocol for In-vitro Dissolution Study

-

Use a USP Type II (paddle) dissolution apparatus.

-

The dissolution medium is typically 900 mL of 0.1 N HCl or water, maintained at 37 ± 0.5°C.

-

Set the paddle rotation speed to 50 rpm.

-

Place one tablet in each dissolution vessel.

-

Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 2, 4, 6, 8, 10, and 12 minutes).

-

Replace the withdrawn volume with fresh dissolution medium.

-

Filter the samples and analyze the drug content using a UV-Vis spectrophotometer at a wavelength of 280 nm.

-

Calculate the cumulative percentage of drug released at each time point.

V. Visualizations

Caption: Experimental workflow for this compound ODT formulation and evaluation.

Caption: Logical relationship between formulation variables and critical quality attributes.

References

Application Notes and Protocols for Taste Masking of Rizatriptan Benzoate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan benzoate is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist widely used in the acute treatment of migraine.[1] Despite its therapeutic efficacy, this compound possesses a strong bitter taste, which can significantly impact patient compliance, particularly in pediatric and geriatric populations, as well as in the formulation of orally disintegrating tablets (ODTs) and other oral dosage forms designed for rapid disintegration in the mouth.[2] Effective taste masking is therefore a critical formulation challenge to enhance palatability and patient adherence.